molecular formula C10H13BrO B1437142 1-(2-Bromoethoxy)-2-ethylbenzene CAS No. 915922-20-2

1-(2-Bromoethoxy)-2-ethylbenzene

Cat. No.: B1437142
CAS No.: 915922-20-2
M. Wt: 229.11 g/mol
InChI Key: JQVODOXKKSBTOL-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-ethylbenzene is an organic compound that belongs to the class of brominated aromatic ethers It is characterized by the presence of a bromoethoxy group attached to an ethylbenzene core

Mechanism of Action

The ethoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions. The compound’s interaction with biological targets, if any, would likely depend on these chemical properties. Without specific studies, it’s difficult to predict the exact biochemical pathways that might be affected .

As for pharmacokinetics, factors such as the compound’s solubility, stability, and size would influence its absorption, distribution, metabolism, and excretion (ADME) properties. These would need to be determined experimentally .

The compound’s action could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other substances that could react with the compound or affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethoxy)-2-ethylbenzene can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis involves the reaction of 2-ethylphenol with 2-bromoethanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxy)-2-ethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, diethyl ether.

Major Products Formed

    Nucleophilic Substitution: Ether or thioether derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethoxy derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromoethoxy)-2-ethylbenzene is unique due to its specific combination of a bromoethoxy group and an ethylbenzene core. This combination imparts distinct reactivity and properties, making it suitable for a wide range of applications in organic synthesis, materials science, and industrial processes.

Properties

IUPAC Name

1-(2-bromoethoxy)-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-9-5-3-4-6-10(9)12-8-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVODOXKKSBTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651056
Record name 1-(2-Bromoethoxy)-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-20-2
Record name 1-(2-Bromoethoxy)-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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